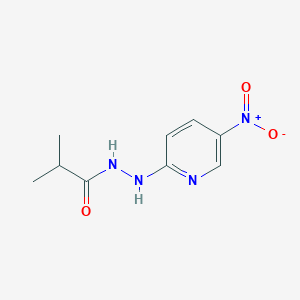

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Description

Properties

IUPAC Name |

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-6(2)9(14)12-11-8-4-3-7(5-10-8)13(15)16/h3-6H,1-2H3,(H,10,11)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDYCURBFTYNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable and reproducible synthesis pathway for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This molecule incorporates two key pharmacophores: the isobutyryl hydrazide moiety and the 5-nitropyridine core. Derivatives of nitropyridine have demonstrated significant potential in medicinal chemistry, including antimicrobial and anticancer applications.[1][2] Similarly, hydrazide and hydrazone structures are foundational in the development of various therapeutic agents.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative on the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-stage process, commencing with the preparation of two key precursors, Isobutyric Hydrazide and 2-Chloro-5-nitropyridine, followed by their final condensation. Each step is supported by established chemical literature to ensure scientific integrity and trustworthiness.

Introduction: The Scientific Rationale

The convergence of hydrazide and nitropyridine scaffolds into a single molecular entity presents a compelling strategy for drug discovery. The pyridine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[5] The addition of a nitro group, a potent electron-withdrawing group, not only modulates the electronic character of the ring but is also hypothesized to play a direct role in interacting with biological targets, including those crucial for microbial and cancer cell proliferation.[1]

The hydrazide functional group is a versatile synthon, serving as a precursor for a wide range of heterocyclic compounds and as a key structural element in many biologically active molecules.[6][7] The synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is therefore a process of significant interest, providing a platform for the exploration of new chemical entities with potential therapeutic value. This guide elucidates a logical and efficient pathway for its construction.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages: the preparation of the nucleophilic hydrazide component, the synthesis of the electrophilic pyridine component, and the final nucleophilic aromatic substitution (SNAr) to yield the target compound.

Caption: Overall three-stage synthetic workflow.

Part 1: Synthesis of Precursor I: Isobutyric Hydrazide

Isobutyric hydrazide serves as the nucleophilic component in the final reaction. It is efficiently prepared from isobutyric acid via a two-step process involving esterification followed by hydrazinolysis.

Step 1.1: Esterification of Isobutyric Acid

The initial step is a classic Fischer esterification. Isobutyric acid is reacted with absolute ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce ethyl isobutyrate. The reaction is driven to completion by using an excess of ethanol and by refluxing the mixture.

Protocol 1: Synthesis of Ethyl Isobutyrate

-

To a round-bottom flask, add isobutyric acid (0.025 mol) and absolute ethanol (30 mL).

-

While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (5 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for six hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize it with a dilute 20% sodium bicarbonate solution.

-

Extract the product with diethyl ether. Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield ethyl isobutyrate as a liquid.[8]

Step 1.2: Hydrazinolysis of Ethyl Isobutyrate

The conversion of the ester to the corresponding hydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent.

Protocol 2: Synthesis of Isobutyric Hydrazide (I)

-

In a round-bottom flask, combine ethyl isobutyrate (0.01 mol) and hydrazine hydrate (0.05 mol) in absolute ethanol (30 mL).

-

Reflux the mixture for six hours, monitoring the reaction by TLC (solvent system: ethanol/petroleum ether, 3:7 v/v).[8]

-

Upon completion, evaporate the solvent under reduced pressure.

-

Extract the resulting product with methylene chloride to obtain isobutyric hydrazide.[8] The product is often a liquid or a low-melting solid.

| Parameter | Value | Reference |

| Starting Material | Ethyl Isobutyrate | [8] |

| Reagent | Hydrazine Hydrate | [8] |

| Solvent | Absolute Ethanol | [8] |

| Reaction Time | 6 hours | [8] |

| Temperature | Reflux | [8] |

| Typical Yield | ~88% | [8] |

Part 2: Synthesis of Precursor II: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a critical intermediate that acts as the electrophile in the final SNAr reaction.[9] While several synthetic routes exist, a reliable and high-yielding method involves the chlorination of 2-hydroxy-5-nitropyridine. This precursor can be synthesized from various starting materials, such as 2-aminopyridine, through nitration and diazotization-hydrolysis reactions.[9][10]

Causality in Reagent Selection

The chlorination of a hydroxypyridine is effectively achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12] The combination of these reagents is particularly effective; PCl₅ initiates the reaction by forming a chlorophosphate ester intermediate, which is then readily converted to the chloro-derivative by POCl₃, which also serves as the solvent.

Caption: Chlorination of 2-hydroxy-5-nitropyridine.

Protocol 3: Synthesis of 2-Chloro-5-nitropyridine (II)

-

In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).[11]

-

Heat the mixture with stirring to 60 °C and maintain for 16 hours (alternatively, 100-105 °C for 5 hours can be used).[11][12]

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Carefully pour the residue into 300 g of ice water with vigorous stirring.

-

Extract the aqueous mixture three times with ethyl acetate (80 g each).

-

Combine the organic phases, wash with a saturated saline solution (50 g), and dry over anhydrous sodium sulfate (10 g).[11]

-

Remove the ethyl acetate by rotary evaporation to obtain 2-chloro-5-nitropyridine as a yellow, needle-shaped solid.[11]

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-5-nitropyridine | [11] |

| Reagents | POCl₃, PCl₅ | [11] |

| Temperature | 60-105 °C | [11][12] |

| Reaction Time | 5-16 hours | [11][12] |

| Typical Yield | 89-95% | [11][12] |

| Purity (LC) | >99% | [11] |

Part 3: Final Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (III)

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen atom of isobutyric hydrazide (I) acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The highly electron-withdrawing nitro group at the 5-position is crucial for activating the ring towards this type of substitution, stabilizing the negative charge in the Meisenheimer intermediate. The chlorine atom, a good leaving group, is subsequently displaced.

Caption: Final SNAr condensation reaction.

Protocol 4: Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (III) This protocol is based on analogous SNAr reactions with 2-chloro-5-nitropyridine.[13]

-

Dissolve 2-chloro-5-nitropyridine (II) (0.1 mol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (200 mL) in a round-bottom flask.

-

Add isobutyric hydrazide (I) (0.11 mol, 1.1 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (0.12 mol) or potassium carbonate, to act as an HCl scavenger.

-

Heat the reaction mixture to reflux (or a temperature of 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.

-

If no solid forms, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide.

Characterization The final product should be characterized using standard analytical techniques:

-

FT-IR: Look for characteristic N-H stretching bands (around 3300 cm⁻¹), C=O stretching (amide, ~1680 cm⁻¹), and N-O stretching for the nitro group (~1520 and 1350 cm⁻¹).

-

¹H-NMR: Confirm the presence of the isobutyryl group (doublet and septet) and the three distinct protons on the nitropyridine ring.

-

Mass Spectrometry: Verify the molecular weight of the final compound.

Safety Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): Are highly corrosive and react violently with water, releasing HCl gas. All manipulations must be carried out under anhydrous conditions in a fume hood.

-

Concentrated Sulfuric Acid: Is extremely corrosive. Add slowly and with cooling to prevent splashing.

-

Organic Solvents: Are flammable. Avoid open flames and ensure adequate ventilation.

Conclusion

This guide details a robust and well-documented three-stage synthesis for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. By breaking down the process into the preparation of two key intermediates followed by a final SNAr condensation, this pathway offers a clear and manageable approach for laboratory synthesis. The causality behind reagent choice and reaction conditions has been explained to provide a deeper understanding for the practicing scientist. Adherence to the described protocols and safety precautions will enable the successful and safe synthesis of this valuable compound for further research and development.

References

-

IAR Journal of Clinical & Medical Biochemistry, Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid, IAR Consortium. [Link]

-

PrepChem.com, Synthesis of 2-chloro-5-nitropyridine. [Link]

- Google Patents, CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents, CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- Google Patents, CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

ChemBK, Isobutyric acid hydrazide. [Link]

-

Organic Syntheses, Propanoic acid, 2,2-dimethyl-, hydrazide. [Link]

-

Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

- Google Patents, CN106278936A - A kind of preparation method of isobutyr

-

MDPI, Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

Teledyne ISCO, Exploring the Biological Activity of Nitropyridine Derivatives. [Link]

-

National Center for Biotechnology Information, 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

-

PrepChem.com, Synthesis of 2-diethylamino-5-nitropyridine. [Link]

-

MDPI, Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ResearchGate, (PDF) 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 9. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 11. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 12. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

Technical Whitepaper: Strategic Synthesis and Process Optimization of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Executive Summary & Retrosynthetic Logic

The target molecule, 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (also known as N'-(5-nitropyridin-2-yl)isobutyrohydrazide), is a critical intermediate in the synthesis of fused heterocyclic systems, specifically 3-isopropyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine . These fused systems are high-value scaffolds in medicinal chemistry, often investigated for their potential as PDE inhibitors, antimicrobial agents, and kinase modulators.

Retrosynthetic Disconnection

The most robust synthetic pathway involves a convergent approach. The hydrazine bridge is constructed by acylating a pre-functionalized hydrazine moiety.

-

Disconnection: The N'-C(O) bond.

-

Synthons:

-

Nucleophile: 2-hydrazino-5-nitropyridine (derived from 2-chloro-5-nitropyridine).

-

Electrophile: Isobutyryl chloride (2-methylpropanoyl chloride).

-

Strategic Rationale:

Direct acylation of the hydrazine is preferred over coupling a pyridine halide with isobutyric acid hydrazide. The electron-withdrawing nitro group at the C5 position of the pyridine ring deactivates the C2 position toward nucleophilic aromatic substitution (

Caption: Retrosynthetic disconnection showing the convergent assembly of the hydrazide scaffold via N-acylation.

Critical Reagent Profiling & Safety

Before initiating synthesis, the operator must account for the specific reactivity profiles of the starting materials.

| Reagent | Role | Critical Hazard/Property | Handling Protocol |

| 2-Chloro-5-nitropyridine | Precursor | Skin sensitizer; lachrymator. | Handle in fume hood; avoid metal contact. |

| Hydrazine Hydrate (60-80%) | Reagent | Carcinogen; highly toxic; unstable. | Use blast shield; quench excess with bleach. |

| 2-Hydrazino-5-nitropyridine | Intermediate | Potential energetic material (high nitrogen content). | Do not heat dry solid >80°C; avoid friction. |

| Isobutyryl Chloride | Electrophile | Corrosive; reacts violently with water. | Store under inert gas; use dry solvents. |

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of 2-Hydrazino-5-nitropyridine

Objective: Install the hydrazine handle via

Reaction Logic: The 2-chloro position is activated by the 5-nitro group. Hydrazine acts as the nucleophile. Using excess hydrazine is critical to prevent the formation of the bis-pyridyl hydrazine byproduct (where one hydrazine molecule attacks two pyridine rings).

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Ethanol (EtOH) (10 volumes).

-

Addition: Add 2-chloro-5-nitropyridine (1.0 equiv). Stir to suspend/dissolve.

-

Nucleophile Introduction: Add Hydrazine Hydrate (3.0 - 5.0 equiv) dropwise at room temperature (RT).

-

Note: The reaction is exothermic. Monitor internal temperature.

-

-

Reaction: Heat to reflux (approx. 78°C) for 2–4 hours.

-

Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the starting chloride (

) and appearance of a lower, polar spot (

-

-

Workup: Cool to 0°C. The product, 2-hydrazino-5-nitropyridine , typically precipitates as an orange/red solid.

-

Isolation: Filter the solid. Wash with cold ethanol and then diethyl ether.

-

Drying: Vacuum dry at 40°C.

-

Yield Expectation: 85–95%.[1]

-

Appearance: Orange crystalline solid.

-

Phase 2: Acylation to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Objective: Selective acylation of the terminal nitrogen.

Regioselectivity Control: The internal nitrogen (attached to the pyridine) is significantly less nucleophilic due to the electron-withdrawing nature of the nitro-pyridine ring. Therefore, acylation occurs selectively at the terminal (

Protocol:

-

Solvent System: Dissolve 2-hydrazino-5-nitropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (15 volumes).

-

Expert Tip: If solubility is poor in DCM, use THF or a DCM/DMF mixture.

-

-

Base Scavenger: Add Triethylamine (TEA) or DIPEA (1.2 equiv).

-

Role: Neutralizes the HCl generated during acylation, driving the equilibrium forward.

-

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Causality: Low temperature prevents bis-acylation and controls the exotherm of the acid chloride addition.

-

-

Electrophile Addition: Add Isobutyryl chloride (1.05 equiv) dropwise over 30 minutes.

-

Observation: A white precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 3–6 hours.

-

Quench & Workup:

-

Purification:

-

Concentrate in vacuo.[3]

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

-

Caption: Operational workflow for the acylation phase, emphasizing temperature control to ensure regioselectivity.

Analytical Characterization (Self-Validating Data)

To ensure the protocol was successful, the isolated material must meet the following spectroscopic criteria.

Mass Spectrometry (LC-MS)[1][4]

-

Formula:

-

Molecular Weight: 224.22 g/mol

-

Expected Ion:

-

Validation: A clean single peak with the parent mass of 225 confirms the mono-acylated product. A mass of ~295 would indicate bis-acylation.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Amide/Hydrazine NH: Two broad singlets (exchangeable with

). Typically one near 10.0–10.5 ppm (amide NH) and one near 9.0–9.5 ppm (hydrazine NH). -

Pyridine Ring:

-

H-6 (Ortho to nitro): Doublet,

ppm (Deshielded). -

H-4 (Para to hydrazine): Doublet of doublets,

ppm. -

H-3 (Ortho to hydrazine): Doublet,

ppm.

-

-

Isobutyryl Group:

-

Methine (-CH-): Septet,

ppm (1H). -

Methyls (-CH3): Doublet,

ppm (6H).

-

Troubleshooting & Process Optimization

| Issue | Root Cause | Corrective Action |

| Bis-acylation (Mass +70) | Excess acid chloride or high temperature. | Strictly control stoichiometry (1.05 eq). Keep reaction at 0°C during addition. |

| Low Yield | Hydrolysis of acid chloride. | Ensure solvents are anhydrous. Use a drying tube or |

| Poor Solubility | Hydrazine precursor is polar. | Switch solvent from DCM to THF or 2-MeTHF. Add a catalytic amount of DMAP. |

| Color Impurity | Oxidation of hydrazine. | Perform reaction under inert atmosphere ( |

References

-

Synthesis of Pyridine Precursors

- Source: PrepChem. "Synthesis of 2-diethylamino-5-nitropyridine" (Analogous nucleophilic substitution on 2-chloro-5-nitropyridine).

-

URL:[Link]

- Title: Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines (WO2014210042A2).

-

Regioselectivity of Hydrazine Acylation

- Source: Royal Society of Chemistry (RSC). "Chemoselective acylation of fully deprotected hydrazino acetyl peptides."

- Context: Validates that acylation occurs at the terminal nitrogen of the hydrazine moiety due to pKa differences.

-

URL:[Link]

-

General Reactivity of 2-Methyl-3-nitropyridines

- Source: MDPI. "Synthesis of 2-Methyl-3-nitropyridines...".

- Context: Provides background on the stability and reactivity of nitro-substituted pyridine rings.

-

URL:[Link]

Sources

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide chemical properties

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, its structural motifs—a nitropyridine core and a hydrazide side chain—are present in numerous biologically active agents. This document extrapolates from established chemical principles and data on analogous structures to present a detailed profile of the target compound. We will cover its physicochemical characteristics, propose a robust synthetic pathway with a detailed experimental protocol, and explore its potential reactivity. Furthermore, we will delve into its predicted spectroscopic signature and discuss its potential as a therapeutic agent, particularly in oncology, based on the known bioactivity of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Molecular Overview

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, systematically named N'-(5-nitro-2-pyridinyl)isobutyrohydrazide, represents a class of compounds that merge the electron-deficient, reactive nature of the nitropyridine ring with the versatile hydrazide functional group. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, where it often contributes to favorable pharmacokinetic and pharmacodynamic properties.[1] The addition of a nitro group at the 5-position significantly influences the electronic properties of the ring, making it susceptible to nucleophilic substitution and a key element in the biological activity of many nitropyridine derivatives.[2][3][4]

The hydrazide moiety is a critical linker and pharmacophore, known for its ability to form stable hydrazones and to chelate metal ions. Derivatives of 2-hydrazino-5-nitropyridine have been investigated for their potential as antitumor agents, highlighting the therapeutic promise of this structural combination.[5] This guide will dissect the molecule's components to build a comprehensive chemical and biological profile.

Caption: Chemical structure of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. A summary of the key properties for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is provided below.

| Property | Value | Source/Method |

| IUPAC Name | 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide | IUPAC Nomenclature |

| Molecular Formula | C9H12N4O3 | Calculated |

| Molecular Weight | 224.22 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Expected to be a yellow to brown solid | Analogy to 2-methyl-5-nitropyridine[6] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

| LogP | ~1.5 | Predicted (based on components) |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Topological Polar Surface Area (TPSA) | ~105 Ų | Predicted |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached via a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution (SNAr) with hydrazine to form the key intermediate, 2-hydrazino-5-nitropyridine. This intermediate is then acylated using isobutyryl chloride (2-methylpropanoyl chloride) to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Design:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 2-position is an excellent leaving group, making this substitution with hydrazine efficient. Ethanol is a suitable polar protic solvent for this reaction, and refluxing provides the necessary activation energy.

-

Step 2: Acylation: The resulting 2-hydrazino-5-nitropyridine possesses a nucleophilic terminal amino group. This group readily reacts with the electrophilic carbonyl carbon of isobutyryl chloride. Pyridine is used as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exothermic reaction rate, then allowed to warm to room temperature for completion.

Chemical Reactivity

The molecule possesses several reactive sites that can be exploited for further chemical modifications:

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amine using various reagents (e.g., SnCl2/HCl, H2/Pd-C). This transformation is a common strategy in pharmaceutical synthesis to introduce a versatile amino group for further derivatization.[1]

-

Hydrazone Formation: The secondary amine of the hydrazide can react with aldehydes and ketones to form stable hydrazones. This reaction is widely used in the synthesis of bioactive compounds and for creating libraries for screening.[7]

-

Reactions at the Pyridine Ring: While the pyridine ring is electron-deficient due to the nitro group, further functionalization, such as electrophilic substitution, would be challenging and require harsh conditions.

Proposed Experimental Protocols

Protocol for Synthesis of 2-Hydrazino-5-nitropyridine (Intermediate)

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine monohydrate (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydrazino-5-nitropyridine as a yellow solid.

-

Self-Validation: The identity and purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (NMR, IR) before proceeding.

Protocol for Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

-

Suspend 2-hydrazino-5-nitropyridine (1.0 eq) in anhydrous pyridine (15 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the mixture to 0°C in an ice bath.

-

Add isobutyryl chloride (1.1 eq) dropwise to the suspension over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove pyridine, and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum.

-

Purification and Self-Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for the title compound, which is crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d6) | δ ~9.0 (d, 1H, H6-pyridine), δ ~8.4 (dd, 1H, H4-pyridine), δ ~7.0 (d, 1H, H3-pyridine), δ ~10.0 (s, 1H, -C(O)NH-), δ ~8.5 (s, 1H, -NH-pyridine), δ ~2.6 (septet, 1H, -CH(CH₃)₂), δ ~1.1 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ ~175 (C=O), δ ~160 (C2-pyridine), δ ~145 (C6-pyridine), δ ~140 (C5-pyridine), δ ~135 (C4-pyridine), δ ~108 (C3-pyridine), δ ~35 (-CH(CH₃)₂), δ ~19 (-CH(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1680 (C=O stretching, amide I), ~1580 & ~1340 (asymmetric and symmetric NO₂ stretching), ~1520 (N-H bending, amide II) |

| Mass Spec (ESI+) | m/z = 225.0931 [M+H]⁺ |

Rationale for Predictions: The predicted ¹H NMR chemical shifts are based on the expected electronic environment of each proton. The protons on the nitropyridine ring are significantly downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group. The hydrazide protons are also expected to be downfield and may exhibit broadening. The isopropyl group protons will show characteristic septet and doublet splitting patterns.[8]

Potential Biological Activity and Mechanism of Action

Rationale for Biological Interest

The structural components of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide suggest potential for significant biological activity, particularly as an anticancer agent.[5]

-

Nitropyridine Moiety: Nitropyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitrogen species that induce cellular damage.

-

Hydrazide/Hydrazone Moiety: This functional group is a common feature in many antitubercular and anticancer drugs. It can act as a pharmacophore, interacting with biological targets through hydrogen bonding and coordination.

Hypothesized Mechanism of Action

A plausible mechanism of action for this compound as an anticancer agent could involve a multi-targeted approach.

Caption: Hypothesized dual mechanism of action in cancer cells.

-

Prodrug Activation in Hypoxic Environments: Many solid tumors have hypoxic (low oxygen) regions. In these regions, endogenous nitroreductase enzymes can reduce the nitro group of the compound. This reduction process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can cause DNA damage and induce apoptosis, leading to targeted cell death in the tumor microenvironment.

-

Enzyme Inhibition: The overall structure may act as a ligand for specific enzymes crucial for cancer cell proliferation, such as protein kinases.[3] The compound could bind to the active site of a kinase, inhibiting its function and disrupting signaling pathways that control cell growth and survival.

Further research, including in vitro screening against cancer cell lines and enzymatic assays, would be required to validate these hypotheses and elucidate the precise biological targets.

Conclusion

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a molecule with significant untapped potential in the realm of medicinal chemistry. By leveraging the known reactivity and biological relevance of its nitropyridine and hydrazide components, this guide has outlined its fundamental chemical properties, a viable synthetic route, and a strong rationale for its investigation as a potential therapeutic agent. The detailed protocols and predicted characterization data provided herein serve as a solid foundation for researchers to synthesize, purify, and evaluate this promising compound. Future studies should focus on confirming its synthesis, exploring its reactivity for the creation of compound libraries, and conducting comprehensive biological screenings to uncover its full therapeutic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. [Link]

-

WorldOfChemicals. Exploring the Biological Activity of Nitropyridine Derivatives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5320618, Piperanine. [Link]

-

Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101–104. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 637858, Piperlongumine. [Link]

-

Gomtsyan, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. Postgraduate Medical Journal, 84(993), 345–350. [Link]

-

Autechem. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10129, Pinane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9162, Picene. [Link]

-

Gooderham, N. J., et al. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters, 168(3), 269–277. [Link]

-

J&K Scientific. Methyl 2-(5-nitropyridin-2-yl)acetate. [Link]

-

Shevelev, S. A., & Dutov, M. D. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7203. [Link]

-

Bakke, J. M. (2000). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Wikipedia. Biological target. [Link]

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Rybak, W., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5369. [Link]

-

Ban-Oganowska, H., & Talik, Z. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 47(3), 158-161. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4757, Phenazine. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). [Link]

-

Fariña, J. L. G. (2013). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Journal of Chemistry, 2013, 1-6. [Link]

-

University of Calgary. 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Royal Society of Chemistry. Supporting Information for c5sc02983j. [Link]

-

NIST. 2-(Benzylamino)-5-nitropyridine. [Link]

-

Stumpfe, D., et al. (2020). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Molecules, 25(23), 5585. [Link]

-

Lee, H., & Fonge, H. (2019). Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. Pharmaceutics, 11(5), 220. [Link]

-

Downie, J. W., & Larsson, C. (1981). Mechanism of action of nicotine in isolated urinary bladder of guinea-pig. British Journal of Pharmacology, 72(4), 677–683. [Link]

-

Ziegler, A., et al. (2018). Design and biological characterization of novel cell-penetrating peptides preferentially targeting cell nuclei and subnuclear regions. International Journal of Nanomedicine, 13, 3505–3518. [Link]

-

Poroikov, V., et al. (2010). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Saratov Journal of Medical Scientific Research, 6(2), 295-300. [Link]

-

Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365. [Link]

-

Smith, U. (2001). Pioglitazone: mechanism of action. International Journal of Clinical Practice. Supplement, (121), 13–18. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a novel derivative of the biologically significant nitropyridine and hydrazide scaffolds. While a specific CAS number for this compound is not currently registered, indicating its novelty, this guide outlines a proposed synthetic pathway based on established chemical principles. Furthermore, it delves into the potential biological significance of this molecule, particularly in the context of the frequently dysregulated PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential as a lead compound in drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of new hydrazide-containing compounds.

Introduction: The Convergence of Two Pharmacophores

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its journey from a laboratory curiosity to the core of life-saving pharmaceuticals is a testament to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] The history of hydrazides in medicine is highlighted by the discovery of isoniazid, a primary drug for the treatment of tuberculosis, and iproniazid, one of the first antidepressants.[1]

The nitropyridine moiety is another critical pharmacophore, frequently incorporated into molecules designed to interact with key cellular targets. The pyridine ring is a prevalent scaffold in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity.

The compound 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide represents a thoughtful integration of these two key pharmacophores. This guide will explore the synthesis, characterization, and potential biological applications of this novel molecule.

Physicochemical Properties and Characterization

As 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a novel compound, its experimental physicochemical data is not available. However, based on its constituent functional groups, we can predict its key properties.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H12N4O3 |

| Molecular Weight | 224.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| CAS Number | Not yet assigned. |

Characterization Techniques:

The successful synthesis of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H, C=O, and NO₂ stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Proposed Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

The synthesis of the target compound can be approached through a multi-step process, starting from commercially available precursors. A key intermediate in this proposed pathway is 2-methyl-5-nitropyridine (CAS: 21203-68-9).[4][5][6][7]

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

A common method for introducing a hydrazine group to a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen.

-

Starting Material: 2-chloro-5-nitropyridine

-

Reagent: Hydrazine hydrate

-

Reaction: The chlorine atom at the 2-position of the pyridine ring is displaced by the hydrazine nucleophile.

Step 2: Synthesis of Isobutyryl Chloride (2-methylpropanoyl chloride)

-

Starting Material: Isobutyric acid (2-methylpropanoic acid)

-

Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Reaction: The carboxylic acid is converted to the more reactive acyl chloride.

Final Synthetic Step: Acylation of 2-Hydrazinyl-5-nitropyridine

The final step involves the acylation of the synthesized 2-hydrazinyl-5-nitropyridine with isobutyryl chloride to form the desired hydrazide.

Caption: Proposed synthetic workflow for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide.

Materials:

-

2-chloro-5-nitropyridine

-

Hydrazine hydrate

-

Ethanol

-

Isobutyric acid

-

Thionyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of 2-Hydrazinyl-5-nitropyridine

-

In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-hydrazinyl-5-nitropyridine.

Part B: Synthesis of Isobutyryl Chloride

-

In a fume hood, carefully add thionyl chloride (1.2 equivalents) to isobutyric acid (1 equivalent) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Distill the resulting isobutyryl chloride to obtain a purified product.

Part C: Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

-

Dissolve 2-hydrazinyl-5-nitropyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C.

-

Add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Potential Biological Significance and Therapeutic Context

The structural features of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide suggest its potential as a modulator of key signaling pathways implicated in various diseases, particularly cancer.

The PI3K/Akt/mTOR Pathway: A Prime Target

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies.[8] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[9][10] Hyperactivation of this pathway, often due to mutations in key components or loss of tumor suppressors like PTEN, is a hallmark of many cancers, including prostate and breast cancer.[11]

Inhibitors of the PI3K/Akt/mTOR pathway have been a major focus of drug development efforts.[8][9] These inhibitors can be broadly classified based on their target within the pathway, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, mTOR inhibitors (such as rapamycin and its analogs, or "rapalogs"), and dual PI3K/mTOR inhibitors.[8][12]

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

The nitropyridine scaffold is present in several known PI3K/mTOR inhibitors. Therefore, it is plausible that 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide could exhibit inhibitory activity against one or more kinases in this pathway.

Screening for Biological Activity: A Proposed Workflow

To evaluate the biological activity of the synthesized compound, a tiered screening approach is recommended.

-

In Vitro Kinase Assays: The compound should be tested against a panel of kinases, with a primary focus on PI3K isoforms, Akt, and mTOR. This will determine its potency and selectivity.

-

Cell-Based Assays: If the compound shows promising kinase inhibitory activity, its effect on cancer cell lines with known PI3K/Akt/mTOR pathway alterations should be assessed. Key assays include:

-

Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To determine the compound's cytostatic or cytotoxic effects.

-

Western Blotting: To measure the phosphorylation status of key downstream targets of the pathway, such as Akt, S6K, and 4E-BP1, providing mechanistic insight.

-

Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential biological evaluation of the novel compound 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. By combining the well-established pharmacophores of nitropyridine and hydrazide, this molecule represents a promising starting point for the development of new therapeutic agents, particularly in the realm of oncology. The proposed synthetic route is based on robust and well-documented chemical transformations, and the suggested biological screening cascade provides a clear path for elucidating its mechanism of action. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its biological properties to validate its potential as a modulator of the PI3K/Akt/mTOR pathway.

References

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.

- New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed.

- PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday.

- The PI3K/Akt/mTOR pathway and inhibitors that target it.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.

- The Dawn of a Versatile Functional Group: A Historical and Technical Guide to Hydrazide Synthesis and Discovery. Benchchem.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda University.

- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.

- Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv

- 21203-68-9 | 2-Methyl-5-nitropyridine. ChemScene.

- 2-Methyl-5-nitropyridine | 21203-68-9. ChemicalBook.

- 2-Methyl-5-nitropyridine synthesis. ChemicalBook.

- 51984-61-3|2-Methyl-5-nitropyridin-3-amine|BLD Pharm. BLD Pharm.

- 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

- 2-Methyl-5-nitropyridine. Chem-Impex.

- Synthesis of 2-diethylamino-5-nitropyridine. PrepChem.com.

- 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552. PubChem - NIH.

- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI.

- Methyl 2-(5-nitropyridin-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methyl-5-nitropyridine | 21203-68-9 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. urotoday.com [urotoday.com]

- 12. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Executive Summary

This technical guide provides a comprehensive analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide, a heterocyclic hydrazide of interest in synthetic and medicinal chemistry. The primary focus of this document is the precise determination of its molecular weight, a fundamental physicochemical property critical for compound identification, characterization, and registration. We will detail the theoretical calculation of both average molecular weight and monoisotopic mass derived from its molecular formula. Furthermore, this guide presents a validated, field-proven experimental workflow for the empirical verification of this value using High-Resolution Mass Spectrometry (HRMS). The causality behind instrumental choices and protocol steps is explained to ensure scientific integrity and reproducibility. Supporting information on the compound's synthesis and structural confirmation via other spectroscopic methods is also provided to offer a holistic understanding.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity begins with its precise structure and resulting molecular formula.

-

Systematic Name: 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

-

Synonyms: N'-(5-nitro-2-pyridinyl)isobutyrohydrazide

-

Molecular Formula: C₉H₁₂N₄O₃

The structure consists of an isobutyryl group linked through a hydrazide moiety to the 2-position of a 5-nitropyridine ring. The presence of the electron-withdrawing nitro group, the pyridine ring, and the hydrazide linker makes this molecule a versatile intermediate for further chemical modification.

Caption: Standard workflow for HRMS molecular weight verification.

Expected Data and Interpretation

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺. The high resolution of the TOF analyzer will allow for the precise measurement of this ion's m/z.

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₉H₁₂N₄O₃ | 224.09094 |

| [M+H]⁺ | C₉H₁₃N₄O₃⁺ | 225.09877 |

| [M+Na]⁺ | C₉H₁₂N₄O₃Na⁺ | 247.08073 |

| [M+K]⁺ | C₉H₁₂N₄O₃K⁺ | 263.05467 |

The experimental result should yield an m/z value for the most intense peak that matches the theoretical mass of [M+H]⁺ within a narrow error margin (e.g., < 5 ppm). This provides a self-validating system: the high accuracy of the match confirms the elemental composition and, therefore, the molecular weight.

Synthetic and Spectroscopic Context

A compound's molecular weight is intrinsically linked to its molecular structure. Therefore, a brief overview of its synthesis and structural confirmation is relevant.

Synthesis Pathway Overview

The title compound can be synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. This typically involves the condensation of isobutyrylhydrazine with an activated pyridine derivative, such as 2-chloro-5-nitropyridine, in the presence of a base. [1][2]

Caption: Plausible synthetic route for the target compound.

Supporting Structural Analysis

While MS confirms the molecular formula, other spectroscopic techniques are required to confirm the specific arrangement of atoms (i.e., the structure).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would verify the connectivity of protons and carbons, confirming the presence of the isobutyryl group, the distinct aromatic protons on the nitropyridine ring, and the N-H protons of the hydrazide linker. [3]* Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands confirming the key functional groups. Expected vibrations include N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1680 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1530 and 1350 cm⁻¹). [3][4]

Conclusion

The molecular weight of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is a cornerstone of its chemical identity. Based on its confirmed molecular formula of C₉H₁₂N₄O₃ , its calculated average molecular mass is 224.22 g/mol , and its monoisotopic mass is 224.090941 Da . The definitive experimental verification of this value is achieved through High-Resolution Mass Spectrometry, which is expected to detect the protonated molecule [M+H]⁺ at m/z 225.09877 . This empirical data, when combined with structural confirmation from NMR and IR spectroscopy, provides an unimpeachable characterization of the compound for any research or development application.

References

-

J Mass Spectrom. 2014 Aug;49(8):742-9. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]

-

Journal of the Chemical Society C: Organic. 1970;18:2403-2408. Mass spectrometry of organic compounds. Part V. Mass spectra of substituted aroylhydrazones. [Link]

-

Bulletin of the Chemical Faculty of Kazakh National University. 2013;70(3):138-143. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. [Link]

-

ResearchGate. Mass Spectra of Acid hydrazide 2. [Link]

-

Molecules. 2020 Mar;25(5):1233. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

Scientific Reports. 2022;12:6900. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

-

PrepChem. Synthesis of 2-diethylamino-5-nitropyridine. [Link]

-

Molecules. 2020 Nov;25(22):5337. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. 2021 May;5(1):15-26. Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. [Link]

Sources

Chemical Architecture of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide: Synthesis, Characterization, and Pharmacophoric Utility

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide , a bioactive scaffold bridging the pharmacophores of isoniazid-like hydrazides and nitropyridine antimicrobials. Designed for medicinal chemists and process scientists, this document details the retrosynthetic logic, optimized bench-scale protocols, and analytical fingerprints required for the reproducible production of this compound. The guide emphasizes the nucleophilic aromatic substitution (

Chemical Identity & Structural Logic

The target molecule is an

| Attribute | Detail |

| IUPAC Name | 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide |

| Common Ref. | N'-(5-nitropyridin-2-yl)isobutyrohydrazide |

| Molecular Formula | |

| Molecular Weight | 224.22 g/mol |

| Core Scaffolds | Hydrazide (Linker), 5-Nitropyridine (Electrophile), Isobutyryl (Lipophile) |

| Predicted LogP | ~1.3 – 1.6 (Lipinski Compliant) |

| H-Bond Donors/Acceptors | 2 Donors ( |

Structural Diagram & Numbering

The nomenclature follows IUPAC rules for hydrazides where the acyl group determines the parent chain (propanehydrazide) and the nitrogen atoms are locants

-

N-Position: Amide nitrogen (typically protonated in neutral form).

-

N'-Position: Substituted with the electron-withdrawing 5-nitropyridin-2-yl group.

Synthetic Architecture

The synthesis is designed as a convergent two-step protocol. The electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring is critical; it activates the 2-position for nucleophilic attack by hydrazine, facilitating the formation of the intermediate.

Reaction Pathway (Graphviz Visualization)

Figure 1: Convergent synthetic pathway starting from commercially available 2-chloro-5-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

Objective: Replace the C2-chlorine with a hydrazine moiety via

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chloro-5-nitropyridine (10.0 mmol) and ethanol (50 mL).

-

Addition: Add Hydrazine hydrate (80% aq., 50.0 mmol) dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and HCl scavenger.

-

Reaction: Reflux the mixture (

) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material ( -

Workup: Cool to

. The product often precipitates as an orange/yellow solid. Filter and wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove hydrazine hydrochloride salts. -

Validation:

NMR should show disappearance of the C2-H signal? No, look for the appearance of broad hydrazine

Step 2: Acylation to 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Objective: Chemoselective acylation of the terminal hydrazine nitrogen. Challenge: Preventing di-acylation. Steric hindrance of the isobutyryl group helps selectivity.

-

Setup: Dissolve 2-hydrazinyl-5-nitropyridine (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) containing Triethylamine (TEA, 6.0 mmol). Cool to

under -

Addition: Add Isobutyryl chloride (5.5 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 3–6 hours.

-

Quench & Extraction: Quench with saturated

(20 mL). Extract the organic layer. Wash with water and brine. Dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Purification Logic Tree (Graphviz Visualization)

Figure 2: Downstream processing workflow for isolation of the target hydrazide.

Analytical Characterization

To certify the identity of the synthesized compound, the following spectral signatures must be verified.

| Method | Expected Signal | Structural Assignment |

| IR Spectroscopy | 3200–3300 | |

| 1660–1690 | ||

| 1340 & 1520 | ||

| Isopropyl methyls ( | ||

| Methine proton ( | ||

| Pyridine H3 (Ortho to hydrazine) | ||

| Pyridine H4 | ||

| Pyridine H6 (Ortho to nitro) | ||

| Hydrazide | ||

| Mass Spectrometry | Protonated molecular ion |

Interpretation: The key diagnostic is the shift of the pyridine H3 proton. In the starting 2-chloropyridine, this proton is less shielded. Upon substitution with the electron-donating hydrazine nitrogen, an upfield shift is expected. However, the subsequent acylation (electron-withdrawing) will pull it back downfield slightly compared to the intermediate.

Biological & Pharmacological Context[1][2][5][6][7][8][9]

This molecule is not merely a synthetic exercise; it belongs to a class of Nitropyridine Hydrazides with significant potential in infectious disease research.

-

Antimycobacterial Activity: Structurally analogous to Isoniazid (isonicotinic acid hydrazide), this compound targets the Mycobacterium tuberculosis cell wall synthesis (InhA inhibition). The 5-nitro group acts as a "warhead," potentially undergoing bioreduction within the bacteria to generate reactive nitroso intermediates that damage bacterial DNA or enzymes.

-

Kinase Inhibition: The "hinge-binding" motif provided by the pyridine nitrogen and the hydrazide NHs allows this scaffold to dock into the ATP-binding sites of various kinases. The isopropyl group provides hydrophobic bulk to fill the selectivity pocket (Gatekeeper residue interaction).

-

Metabolic Stability: The 2-methylpropanoyl (isobutyryl) group is more resistant to amidases than a simple acetyl group, potentially improving the pharmacokinetic half-life of the molecule compared to linear chain analogs.

References

-

IUPAC Nomenclature Rules (R-5.7.8): "Amides, imides, and hydrazides." ACD/Labs & IUPAC Blue Book. 2

-

Nitropyridine Synthesis: "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions." MDPI Molecules. 3

-

Hydrazide Biological Activity: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines.[4] 4

-

Antimicrobial Nitropyridines: "Exploring the Biological Activity of Nitropyridine Derivatives." NBInno. 5

-

Wolff-Kishner Mechanism (Hydrazine Chemistry): "Nucleophilic Addition of Hydrazine."[6] Chemistry LibreTexts. 6

Sources

The Rising Profile of Nitropyridine Hydrazides: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, nitropyridine hydrazide derivatives have emerged as a class of significant interest. The unique combination of the electron-withdrawing nitro group on a pyridine ring and the versatile hydrazone moiety bestows upon these molecules a diverse range of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of nitropyridine hydrazide derivatives, with a focus on their antimicrobial and anticancer potential. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic promise of this chemical class.

Introduction: The Strategic Fusion of Pharmacophores

The rationale behind the design of nitropyridine hydrazide derivatives lies in the strategic combination of two key pharmacophores: the nitropyridine ring and the hydrazide-hydrazone backbone. The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[1] The addition of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyridine ring, often enhancing its interaction with biological targets.[2][3][4] This modification can lead to improved antimicrobial and anticancer activities.[2][4]

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile linker and a pharmacophore in its own right, known to be present in compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6] The azomethine proton of the hydrazone group is crucial for its biological activity and provides a site for structural modifications to fine-tune the pharmacological profile.

This guide will navigate through the synthesis of these compelling molecules, elucidate their mechanisms of action, and provide practical, field-proven protocols for their biological evaluation.

Synthesis of Nitropyridine Hydrazide Derivatives: A Step-by-Step Workflow

The synthesis of nitropyridine hydrazide derivatives is typically a two-step process, starting from a suitable nitropyridine precursor. The general workflow involves the formation of a carbohydrazide intermediate, followed by condensation with an aromatic aldehyde to yield the final hydrazone.

General Synthesis Workflow

Caption: General workflow for the synthesis of nitropyridine hydrazide derivatives.

Detailed Experimental Protocol: Synthesis of N'-Benzylidene-5-nitropyridine-2-carbohydrazide

This protocol provides a representative example of the synthesis of a nitropyridine hydrazide derivative.

Step 1: Synthesis of 5-Nitropyridine-2-carbohydrazide

-

Reactant Preparation: In a round-bottom flask, dissolve methyl-5-nitropyridine-2-carboxylate (1.0 eq) in methanol.

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3.0 eq).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-nitropyridine-2-carbohydrazide as a solid.[5][7]

Step 2: Synthesis of N'-Benzylidene-5-nitropyridine-2-carbohydrazide

-

Reactant Preparation: Dissolve 5-nitropyridine-2-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Aldehyde Addition: Add benzaldehyde (1.1 eq) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[8]

-

Reflux: Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with ethanol, and can be recrystallized from a suitable solvent like ethanol to obtain the pure N'-benzylidene-5-nitropyridine-2-carbohydrazide.[5][8]

Biological Activities and Mechanistic Insights

Nitropyridine hydrazide derivatives exhibit a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

The antimicrobial potential of these derivatives is often attributed to the combined effects of the nitropyridine and hydrazone moieties. The nitro group can undergo reduction within microbial cells to produce reactive nitrogen species that can damage DNA and other vital cellular components, leading to cell death.[4][9] The hydrazone scaffold can interfere with various cellular processes, including enzyme function and cell wall synthesis.

Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Nitrofurazone Analogues | Staphylococcus spp. | 0.002–7.81 | [10] |

| Hydrazide-hydrazones | Gram-positive bacteria | 1.95–7.81 | [11] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 | [2] |

| Nitropyridine-containing hydrazones | Bacillus subtilis | 62.5 | [1] |

3.1.1. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. Synthesis, characterization, and biological investigation of Bis(N,N’-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum(VI) complex - MedCrave online [medcraveonline.com]

- 9. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Preliminary Screening of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide

Executive Summary & Compound Rationale

2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide represents a strategic hybrid pharmacophore in infectious disease medicinal chemistry. It combines a hydrazide linker (characteristic of the frontline anti-tubercular drug Isoniazid) with a 5-nitropyridine moiety (a bioreductive "warhead" analogous to nitroimidazoles). The isobutyryl tail (2-methylpropane) modulates lipophilicity, potentially enhancing permeability through the mycolic acid-rich cell walls of Mycobacterium tuberculosis (Mtb).

This guide outlines a rigorous preliminary screening pipeline designed to validate this compound as a potent Anti-Infective Agent , specifically targeting M. tuberculosis and ESKAPE pathogens, while strictly monitoring for nitro-group-associated cytotoxicity.

Strategic Pharmacophore Analysis

| Structural Component | Function | Screening Implication |

| Hydrazide Linker (-CONHNH-) | Metal chelation & Enoyl-ACP Reductase (InhA) inhibition potential. | Primary Assay: Anti-mycobacterial screening (REMA). |

| 5-Nitropyridine | Bioreductive activation to reactive intermediates (nitro-radical anions). | Safety Assay: Mammalian cytotoxicity (Selectivity Index). |

| Isobutyryl Group | Lipophilicity (LogP) modulation. | Physicochem: Solubility in aqueous media vs. DMSO. |

Phase I: Physicochemical Profiling & Preparation

Before biological exposure, the compound must be characterized to ensure assay reproducibility. Nitro-heterocycles can suffer from poor aqueous solubility, leading to false negatives in microdilution assays.

Protocol 1.1: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for bioassays.

-

Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Concentration: Prepare a 10 mM or 10 mg/mL master stock.

-

Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature to ensure complete dissolution.

-

QC Check: Inspect for turbidity. If turbid, add DMSO to reach 50% concentration or heat gently to 37°C.

-

Storage: Aliquot into amber tubes (light sensitive nitro group) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Phase II: Primary Biological Screening (Anti-Infective)

The core directive is to establish the Minimum Inhibitory Concentration (MIC) . Given the structural similarity to Isoniazid, the primary target is Mycobacterium tuberculosis.

Protocol 2.1: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Rationale: The REMA plate method is the gold standard for high-throughput screening of anti-tuberculars. It uses Resazurin (Alamar Blue) as a redox indicator; living cells reduce blue resazurin to pink resorufin.

Materials:

-

Strain: M. tuberculosis H37Rv (Reference strain).[3][4][5][6]

-

Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

-

Controls: Isoniazid (Positive), Rifampicin (Positive), DMSO only (Vehicle Negative).

Workflow:

-

Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0, then dilute 1:20 in 7H9 broth.

-

Plate Setup: Use sterile 96-well plates.

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells (except media controls).

-

Incubation: Seal plates; incubate at 37°C for 7 days .

-

Development: Add 30 µL of 0.01% Resazurin solution + 20 µL Tween 80 (1:1 ratio).

-

Readout: Incubate 24h further.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Failure).

-

MIC Definition: Lowest concentration preventing color change.[3]

-

Protocol 2.2: Broth Microdilution for ESKAPE Pathogens

Rationale: To determine spectrum of activity (Broad vs. Narrow). Nitro-compounds often exhibit activity against anaerobes or Gram-negatives.

-

Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

-

Media: Mueller-Hinton Broth (MHB).

-

Incubation: 37°C for 18-24 hours.

-

Detection: OD600 turbidity measurement.

Phase III: Safety & Selectivity Profiling

A potent antibiotic is useless if it is toxic to the host. Nitro-aromatics carry a risk of genotoxicity or general cytotoxicity due to radical generation.

Protocol 3.1: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI) .

-

Cell Lines: Vero (Monkey Kidney) or HepG2 (Human Liver - metabolic competence).

-

Method:

-

Seed cells (1 x 10⁵ cells/mL) in 96-well plates; incubate 24h for attachment.

-

Add Test Compound in serial dilutions (similar to MIC assay).

-

Incubate 48h at 37°C, 5% CO₂.

-

Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

Data Analysis (The Selectivity Index):

-

SI > 10: Promising Hit.

-

SI < 10: Potential general toxin; requires structural optimization.

Phase IV: Mechanistic Validation (MoA)

If the compound is active (MIC < 10 µg/mL), investigate the mechanism. The 5-nitropyridine moiety suggests a mechanism involving Nitro-Reduction .

Protocol 4.1: Nitro-Reduction Confirmation